molecular formula C12H15I B3431603 1-Cyclohexyl-4-iodobenzene CAS No. 91639-29-1

1-Cyclohexyl-4-iodobenzene

Cat. No.: B3431603
CAS No.: 91639-29-1
M. Wt: 286.15 g/mol
InChI Key: SXHDBSAHBVKKOF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-iodobenzene is an organic compound with the molecular formula C12H15I It consists of a benzene ring substituted with an iodine atom at the para position and a cyclohexyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-cyclohexylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as solvent.

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran (THF).

    Reduction Reactions: Lithium aluminum hydride, ether solvents.

Major Products:

    Substitution: Formation of azides, nitriles, or other substituted benzene derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 1-cyclohexylbenzene.

Scientific Research Applications

1-Cyclohexyl-4-iodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Used in the preparation of liquid crystals and other advanced materials.

    Pharmaceuticals: Potential use in the development of new drugs due to its ability to undergo various chemical modifications.

    Biological Studies: Employed in the study of molecular interactions and binding studies due to its unique structure.

Comparison with Similar Compounds

    1-Cyclohexyl-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.

    1-Cyclohexyl-4-chlorobenzene: Contains a chlorine atom, offering different chemical properties and uses.

    1-Cyclohexyl-4-fluorobenzene:

Uniqueness: 1-Cyclohexyl-4-iodobenzene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it particularly useful in certain types of chemical reactions, such as coupling reactions, where the iodine atom can facilitate the formation of new carbon-carbon bonds more efficiently than other halogens.

Properties

IUPAC Name

1-cyclohexyl-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHDBSAHBVKKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91639-29-1
Record name 1-cyclohexyl-4-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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